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Compound of Interest
Compound Name: Pad4-IN-3
Cat. No.: B12374927

Get Quote

The following table summarizes the inhibitory potency (IC50 or k_inact/K_I values) of several
widely used PAD inhibitors against the catalytically active PAD isozymes. This data allows for a
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direct comparison of their selectivity profiles.
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Inhibitor Type PAD1 PAD2 PAD3 PAD4
o Pan-PAD, IC50: 0.8 IC50: 6.2 IC50: 5.9
Cl-amidine _ -
Irreversible UM[1] UM[1] UM[1]
BB-CI- Pan-PAD, EC50: 0.6
amidine Irreversible uM[2]
Potent and
PAD1-
D-Cl-amidine ) selective - - -
selective o
inhibition[3]
Potent
PAD2 1.6-fold less inhibition 47-fold less ~15-fold less
AFM-30a lecti selective than  (EC50: 9.5 selective than  selective than
selective
for PAD2[4] UM in cells)[4]  for PAD2[4] for PAD2[4]
[5]
Weak
Potent and S
PAD3- inhibitor
Cl4-amidine ) - - selective
selective o (IC50 = 640
inhibition[3][6]
HM)[7]
IC50: 200 nM
PADA4- o (Ca2+-free)
) Negligible
GSK199 selective, - - [9][10], 1.0
] effect[8]
Reversible UM (2 mM
Ca2+)[11]
IC50: 50 nM
PADA4- (Ca2+-free),
GSK484 selective, - - - 250 nM (2
Reversible mM Ca2+)
[12][13]
PADA 15-fold less 52-fold less 65-fold less Potent and
] potent than potent than potent than selective
TDFA selective, o
) for PAD4[14] for PAD4[14] for PAD4[14] inhibition[14]
Irreversible
[15] [15] [15] [15]
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PADA4- No inhibitory No inhibitory No inhibitory
_ o o o IC50: 0.122
JBI-589 selective, activity (upto  activity (upto  activity (up to M[L4]
Non-covalent 30 uM)[14] 30 uM)[14] 30 uM)[14] H

Note: IC50 and EC50 values can vary depending on the assay conditions (e.g., substrate
concentration, presence of calcium). k_inact/K_1| is a measure of the inactivation efficiency for
irreversible inhibitors. A direct comparison of IC50 and k_inact/K_| values should be made with
caution. Dashes indicate that data was not readily available in the searched sources.

Experimental Protocols

A variety of assays are employed to determine the selectivity of PAD inhibitors. Below are
detailed methodologies for two common approaches: a Glutamate Dehydrogenase (GDH)
coupled enzyme assay for monitoring ammonia release and a general ELISA-based assay for
detecting citrullination.

Glutamate Dehydrogenase (GDH) Coupled Enzyme
Assay for PAD Activity

This assay continuously monitors the production of ammonia, a byproduct of the citrullination
reaction, by coupling it to the glutamate dehydrogenase reaction, which results in the oxidation
of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Materials:

e Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
e PAD inhibitor compounds

o Substrate (e.g., Na-Benzoyl-L-arginine ethyl ester, BAEE)

o HEPES buffer (100 mM, pH 7.5-8.0)

e NaCl (50 mM)

e CaCl2 (0.25 mM to 1.5 mM)[4]
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« Dithiothreitol (DTT, 2 mM)

e Triton X-100 (0.01%)

e Glutamate Dehydrogenase (GDH) (40 w/mL)[4]

e o-ketoglutarate (8.5 mM)[4]

« NADH (0.2 mM)[4]

« DMSO

o 384-well microplates

e Spectrophotometer capable of reading absorbance at 340 nm
Procedure:

e Prepare Reagents: Prepare stock solutions of all reagents. Serial dilutions of the inhibitor
compounds are prepared in DMSO.

o Assay Mix Preparation: Prepare a 2x assay solution containing HEPES buffer, NaCl, CaCl2,
DTT, Triton X-100, GDH, a-ketoglutarate, and NADH.

« Inhibitor and Substrate Addition: In a 384-well plate, add 10 pL of the 4x inhibitor dilution and
10 pL of the 4x substrate (BAEE) solution.

e Enzyme Addition: To initiate the reaction, add 20 pL of the 2x assay solution containing the
respective PAD isozyme (e.g., 10 nM PAD1, 6 nM PAD2, 20 nM PAD3, or 4 nM PAD4) to
each well.[4]

e Incubation and Measurement: Immediately place the plate in a spectrophotometer and
monitor the decrease in absorbance at 340 nm over time at 37°C.

» Data Analysis: The initial reaction rates are calculated from the linear portion of the
absorbance curve. The percent inhibition is calculated relative to a DMSO control. IC50
values are determined by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a four-parameter logistic equation.
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ELISA-Based Assay for PAD Activity

This method quantifies the citrullination of a protein substrate, such as fibrinogen, that is coated
onto an ELISA plate. The amount of citrullinated protein is then detected using an anti-citrulline
antibody.

Materials:

e Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
e PAD inhibitor compounds

e Fibrinogen

o High-binding 96-well ELISA plates

e Phosphate-buffered saline (PBS)

» Blocking buffer (e.g., 3% non-fat milk in PBS)

e Wash buffer (e.g., PBS with 0.05% Tween-20)

e Anti-citrulline antibody

o Horseradish peroxidase (HRP)-conjugated secondary antibody
e TMB (3,3,5,5'-Tetramethylbenzidine) substrate

e Stop solution (e.g., 1M HCI)

e Microplate reader

Procedure:

o Plate Coating: Coat the wells of a 96-well ELISA plate with fibrinogen (e.g., 1 pg/mlin PBS)
overnight at 4°C.[3]

» Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-
2 hours at room temperature.
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e Enzyme and Inhibitor Incubation: Wash the plate. Add the PAD enzyme and the inhibitor
compound (at various concentrations) to the wells. Incubate for a set period (e.g., 1-2 hours)
at 37°C to allow for the citrullination reaction.

e Primary Antibody Incubation: Wash the plate. Add the anti-citrulline primary antibody and
incubate for 1 hour at room temperature.

e Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary
antibody and incubate for 1 hour at room temperature.

o Detection: Wash the plate. Add TMB substrate and incubate in the dark until a color
develops.

o Stopping the Reaction: Add the stop solution to each well.
* Measurement: Read the absorbance at 450 nm using a microplate reader.

o Data Analysis: The absorbance is proportional to the amount of citrullinated protein.
Calculate the percent inhibition for each inhibitor concentration compared to the control (no
inhibitor). Determine the IC50 values as described in the GDH assay protocol.

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of PAD enzymes and the
experimental workflow for determining inhibitor selectivity.
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Caption: General signaling pathway of PAD enzyme activation and function.
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4 1. Preparation

Prepare Reagents:

- PAD Isozymes (1, 2, 3, 4)
- Inhibitors (Serial Dilutions)
- Substrate
- Assay Buffers
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4 2. Assay Execution h

y

Set up 96/384-well plates with
inhibitors and controls

Initiate reaction by adding
PAD isozyme and substrate

Incubate at 37°C

Measure enzyme activity
(e.g., Absorbance, Fluorescence)
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3. Data Jv%nalysis

Calculate % Inhibition
relative to control

Determine IC50 values by
plotting dose-response curves

Compare IC50 values across
all PAD isozymes to

determine selectivity

Click to download full resolution via product page

Caption: Experimental workflow for determining PAD inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b12374927/docs#data-presentation-comparative-selectivity-of-pad-inhibitors
https://www.benchchem.com/product/b12374927/docs#data-presentation-comparative-selectivity-of-pad-inhibitors
https://www.benchchem.com/product/b12374927?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374927?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

